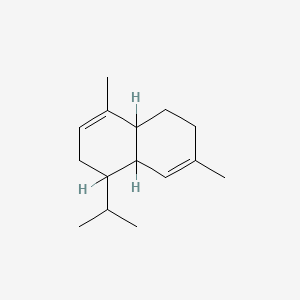

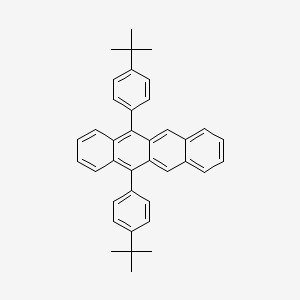

Norbornane, 2-methylene-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Norbornane, also known as bicyclo[2.2.1]heptane, is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . It is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound .

Synthesis Analysis

The synthesis of novel strained hydrocarbons based on a diene of the norbornene series, namely 5-methylene-2-norbornene, has been achieved using catalytic cyclopropanation with diazomethane . The study demonstrated the possibility of selective cyclopropanation solely along the endocyclic double bond .Chemical Reactions Analysis

The reaction mechanism, ligand, and norbornene effects, and origins of meta-selectivity in Pd/norbornene-catalyzed alkylation and arylation via C–H activation have been theoretically elucidated by DFT computation . The reaction proceeds through six major steps: ortho-C–H activation, norbornene insertion into Pd–C bonds, meta-C–H activation .Physical and Chemical Properties Analysis

Norbornane is a colorless and odorless solid under standard conditions . Some of its key physical and chemical properties include a molecular weight of approximately 96.17 g/mol, a boiling point of approximately 98 °C, and a melting point of approximately 88 °C .Safety and Hazards

将来の方向性

The unique structure and properties of norbornane underpin its application in a variety of scientific areas, including synthetic chemistry, medicinal chemistry, and materials science . For instance, norbornane-based covalent organic frameworks (COFs) have emerged as a new class of crystalline porous materials with distinct structural features, such as uniform pore distribution, tunable architecture, and modifiable skeletons . These COFs hold significant promise for application in gas separation .

作用機序

Target of Action

2-Methylenenorbornane, also known as Norbornane, 2-methylene-, is a strained hydrocarbon It’s known that strained hydrocarbons have unique reactivity and have been widely used in various fields of organic synthesis and medicinal chemistry .

Mode of Action

The mode of action of 2-Methylenenorbornane involves its interaction with other molecules through chemical reactions. One such reaction is catalytic cyclopropanation with diazomethane . This reaction demonstrates the possibility of selective cyclopropanation solely along the endocyclic double bond .

Biochemical Pathways

The compound’s unique reactivity allows it to serve as a versatile “building block” for the synthesis of large molecules . This suggests that it may influence a variety of biochemical pathways depending on the context of its use.

Pharmacokinetics

Its physicochemical properties, such as high density, low freezing point, and high energy density value, have been systematically investigated . These properties could potentially influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 2-Methylenenorbornane’s action are largely dependent on its use in specific chemical reactions. For instance, in the context of fuel synthesis, the compound contributes to the creation of high-energy-density fuels for modern jet engines .

Action Environment

The action, efficacy, and stability of 2-Methylenenorbornane can be influenced by various environmental factors. For instance, in the context of aerospace vehicles, the compound’s properties such as high density, low freezing point, and high energy density value are advantageous as they meet the requirements for fuel properties in high altitudes and extremely low temperatures .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Norbornane, 2-methylene- can be achieved through a Diels-Alder reaction between norbornadiene and methylene cyclohexane. The reaction is carried out under high pressure and high temperature to yield the desired product.", "Starting Materials": [ "Norbornadiene", "Methylene cyclohexane" ], "Reaction": [ "Mix norbornadiene and methylene cyclohexane in a reaction vessel", "Heat the mixture to 150-200°C under high pressure (10-20 atm)", "Allow the reaction to proceed for several hours", "Cool the reaction mixture and extract the product using a suitable solvent", "Purify the product by recrystallization or chromatography" ] } | |

CAS番号 |

497-35-8 |

分子式 |

C8H12 |

分子量 |

108.18 g/mol |

IUPAC名 |

(1S,4R)-2-methylidenebicyclo[2.2.1]heptane |

InChI |

InChI=1S/C8H12/c1-6-4-7-2-3-8(6)5-7/h7-8H,1-5H2/t7-,8-/m0/s1 |

InChIキー |

AJQVASAUQUTVJK-YUMQZZPRSA-N |

異性体SMILES |

C=C1C[C@@H]2CC[C@H]1C2 |

SMILES |

C=C1CC2CCC1C2 |

正規SMILES |

C=C1CC2CCC1C2 |

| 497-35-8 | |

ピクトグラム |

Flammable; Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B3052906.png)

![Furo[3,4-F]-1,3-benzodioxol-5(7H)-one](/img/structure/B3052908.png)